9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a chloro group, a methylphenyl group, and a propyl group attached to a dihydropyrazolo-benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a chloro-substituted phenylhydrazine derivative, which is then reacted with a suitable benzoxazine precursor under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-5-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(4-chlorophenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Compared to similar compounds, 9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21ClN2O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
9-chloro-2-(4-methylphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H21ClN2O/c1-3-4-20-23-18(16-11-15(21)9-10-19(16)24-20)12-17(22-23)14-7-5-13(2)6-8-14/h5-11,18,20H,3-4,12H2,1-2H3 |
InChI Key |
CGHXBMDJGVVKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N2C(CC(=N2)C3=CC=C(C=C3)C)C4=C(O1)C=CC(=C4)Cl |
Origin of Product |
United States |
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